

# Unveiling the Potent Biological Effects of Edelweiss Extracts: A Comparative Analysis

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Compound of Interest		
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A comprehensive review of scientific literature reveals the multifaceted biological activities of various extracts derived from Edelweiss (Leontopodium alpinum), a resilient alpine plant. These extracts, ranging from traditional preparations of aerial and root parts to advanced callus culture extracts, exhibit significant antioxidant, anti-inflammatory, and anti-aging properties. This guide provides a detailed comparison of their effects, supported by experimental data, for researchers, scientists, and drug development professionals.

Edelweiss extracts owe their potent bioactivity to a rich composition of secondary metabolites, including phenylpropanoids like **leontopodic acid**, chlorogenic acid, and various flavonoids such as luteolin and apigenin.[1][2] The concentration and composition of these compounds can vary depending on the part of the plant used and the extraction method, leading to differences in their biological effects.[3]

# **Comparative Biological Activities of Edelweiss Extracts**

A notable development in the sustainable production of Edelweiss bioactives is the use of plant cell callus cultures.[1][4] These cultures provide a controlled environment for producing high concentrations of desired compounds, such as **leontopodic acid**.[5][6]



**Table 1: Comparative Anti-inflammatory Effects of** 

**Different Edelweiss Extracts** 

Extract Type	Model System	Key Findings	Reference
Ethanolic Callus Culture Extract (ECC55)	Primary Human Keratinocytes (PHKs) and Human Umbilical Vein Endothelial Cells (HUVECs)	Inhibited LPS-induced IL-6 and VCAM1 gene expression in HUVECs. Leontopodic acid was primarily responsible for the dose-dependent inhibition of chemokine (IL-8, IP-10, MCP-1) and growth factor (GM-CSF) release from PHKs.	[5][6][7]
Leontopodium Alpinum Callus Culture Extract (LACCE)	In vitro assays	Suppressed inflammation.	[3][8][9]
Aerial Part Extracts	In vivo animal models	Demonstrated potent anti-inflammatory properties.	[1]
Root Extracts	In vivo animal models	Possessed anti- inflammatory properties.	[1]

**Table 2: Comparative Antioxidant and Anti-Aging Effects of Different Edelweiss Extracts** 



Extract Type	Assay/Model System	Key Findings	Reference
Leontopodium Alpinum Callus Culture Extract (LACCE)	DPPH Assay, In vivo clinical tests	Showed strong antioxidant activity in response to UVB treatment. Improved anti-periorbital wrinkles, skin elasticity, dermal density, and skin thickness.	[3][9][10]
ALPAFLOR® EDELWEISS CB	In vitro skin cell models	Down-regulated accumulation of Advanced Glycation End Products (AGEs) by up to 55%. Activated the detoxifying enzyme Gloxalase-1 by 65%. Inhibited Collagen Type IV glycation by 67%.	[11]
General Edelweiss Flower Extract	In vitro studies	Antioxidant effects, particularly from leontopodic acids, are more effective than vitamin C in scavenging free radicals. Suppresses inflammatory markers like COX-2 and iNOS after UVB exposure. Reduces the collagendegrading enzyme MMP-2.	[12]



Leontopodic Acid A

Fibroblast (HFF-1) cell injury model

Effectively boosted

COI-1 expression and hindered MMP-1
expression. Curbed

ROS and Ca2+
endocytosis.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the literature.

## **Anti-inflammatory Activity Assessment in Cell Cultures**

- Cell Lines: Primary Human Keratinocytes (PHKs) and Human Umbilical Vein Endothelial
   Cells (HUVECs).[5][6][7]
- Induction of Inflammation:
  - PHKs: Challenged with a mixture of TNFα + IFNy to induce chemokine and growth factor release.[5][7]
  - HUVECs: Treated with Lipopolysaccharide (LPS) to induce IL-6 and VCAM1 gene expression, or with oxidized low-density lipoprotein (oxLDL) to induce VCAM1 overexpression.[5][6][7]
- Treatment: Cells were pre-incubated with various concentrations of Edelweiss extracts (e.g., ECC55 at 10-50 µg/mL) before the inflammatory stimulus.[5][7]
- Analysis:
  - Gene Expression: Quantified using methods like quantitative real-time PCR (qPCR) for genes such as IL-6 and VCAM1.[5][6]
  - Protein Release: Measured using techniques like ELISA for chemokines (IL-8, IP-10, MCP-1) and growth factors (GM-CSF).[5]





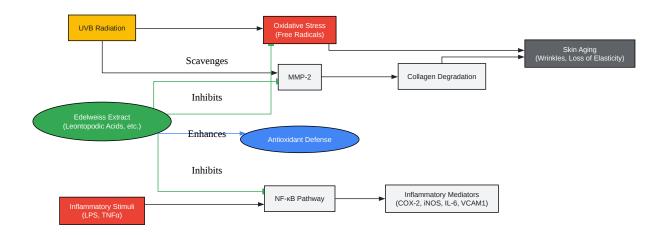
## **Antioxidant Activity Assessment (DPPH Assay)**

- Principle: This assay measures the free radical scavenging capacity of an antioxidant. The stable free radical DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically.
- Protocol:
  - A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.
  - Different concentrations of the Edelweiss extract (e.g., LACCE at 0.1%, 0.5%, and 1%) are added to the DPPH solution.[3]
  - Ascorbic acid (Vitamin C) is often used as a positive control.[3]
  - The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[3]
  - The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
  - The percentage of DPPH radical scavenging activity is calculated.

# Signaling Pathways and Experimental Workflows

The biological effects of Edelweiss extracts are mediated through their interaction with various cellular signaling pathways.

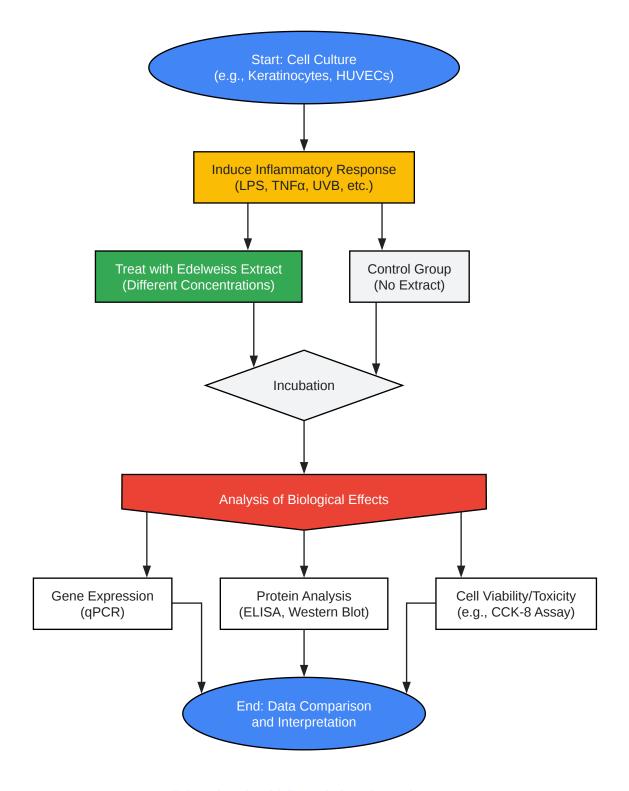




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Caption: Protective mechanisms of Edelweiss extract against skin aging.





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Caption: General experimental workflow for in vitro evaluation of Edelweiss extracts.

In conclusion, the scientific evidence strongly supports the traditional use of Edelweiss as a medicinal plant and highlights its potential for the development of novel therapeutic and



cosmetic agents. The use of standardized extracts, particularly those derived from callus cultures, offers a promising avenue for consistent and potent formulations. Further research, including clinical trials, is warranted to fully elucidate the therapeutic benefits of these remarkable plant extracts.

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